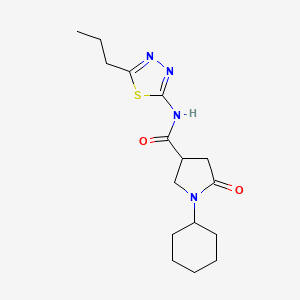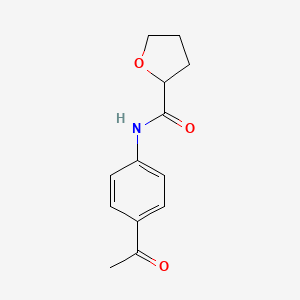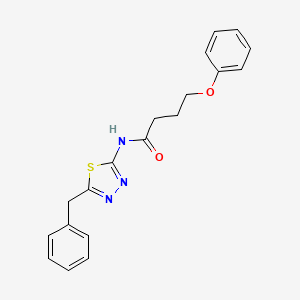
4-(acetylamino)-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE: is a complex organic compound that belongs to the class of aromatic anilides It is characterized by the presence of an acetyl group, a chloro group, an acetamido group, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common method is the acylation of 4-acetylphenylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is investigated for its anti-inflammatory and analgesic properties. It is also explored for its potential use in cancer therapy due to its ability to inhibit specific molecular targets involved in tumor growth .
Industry: In the industrial sector, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in polymer science and nanotechnology .
作用機序
The mechanism of action of N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
類似化合物との比較
- N-(4-ACETYLPHENYL)-5-BROMO-4-ACETAMIDO-2-METHOXYBENZAMIDE
- N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-HYDROXYBENZAMIDE
- N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-ETHOXYBENZAMIDE
Comparison: Compared to its analogs, N-(4-ACETYLPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE exhibits unique properties due to the presence of the methoxy group. This group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the chloro group contributes to its stability and reactivity, allowing for diverse chemical modifications .
特性
分子式 |
C18H17ClN2O4 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
4-acetamido-N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-10(22)12-4-6-13(7-5-12)21-18(24)14-8-15(19)16(20-11(2)23)9-17(14)25-3/h4-9H,1-3H3,(H,20,23)(H,21,24) |
InChIキー |
UMIARQPJGXQYND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B14959871.png)

![N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14959882.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14959888.png)
![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)

![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14959940.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)
